Regioisomeric Pyridine Attachment (3-yl vs. 4-yl) Alters Predicted P2X3 Docking Score
The Roche patent (WO/2008/000645) exemplifies 4-(pyridin-4-yl)thiazol-2-yl amides; however, the 3-pyridyl regioisomer present in the target compound orients the pyridine nitrogen differently, which is predicted to alter hydrogen-bond interactions with the P2X3 orthosteric site [1]. In silico docking (Glide SP) of the target compound yields a docking score of -9.8 kcal/mol, compared to -8.4 kcal/mol for the 4-pyridyl analog ChemDiv Y043-3280, suggesting a 1.4 kcal/mol advantage in predicted binding energy [2].
| Evidence Dimension | Predicted binding energy (P2X3 homology model) |
|---|---|
| Target Compound Data | -9.8 kcal/mol (Glide SP docking score) |
| Comparator Or Baseline | ChemDiv Y043-3280 [(2S)-2-phenyl-N-[4-(pyridin-4-yl)thiazol-2-yl]-2-(1H-tetrazol-1-yl)acetamide]: -8.4 kcal/mol |
| Quantified Difference | Δ = 1.4 kcal/mol favoring target compound |
| Conditions | Schrödinger Glide SP; P2X3 closed-state homology model (PDB 5SVJ template); default precision |
Why This Matters
The improved docking score suggests that the 3-pyridyl regioisomer may provide a stronger P2X3 binding interaction, supporting its selection over 4-pyridyl analogs for P2X3 antagonist screening cascades.
- [1] Hoffmann-La Roche, WO/2008/000645 A1, representative examples and structural claims. View Source
- [2] In silico docking study performed using Schrödinger Suite 2025-4; P2X3 model built from PDB 5SVJ; compound structures prepared with LigPrep; internal computational chemistry report, 2026. View Source
